Molecular Weight and Lipophilicity Differentiation vs. 5-Chloro Analog (CAS 899999-17-8)
Compared to its direct 5-chloro-substituted analog (CAS 899999-17-8), the target compound (CAS 899747-38-7) demonstrates a molecular weight of 384.5 Da versus 418.9 Da, representing a ΔMW of −34.4 Da (−8.2%) . This difference keeps the target compound below the commonly cited 400 Da threshold for favorable oral bioavailability potential per Lipinski's Rule of Five, whereas the chloro analog exceeds this threshold. Additionally, the absence of the chlorine substituent eliminates the possibility of CYP450-mediated bioactivation via arene oxide formation, a known metabolic liability of chloroaromatic compounds [1].
| Evidence Dimension | Molecular weight and Rule-of-Five compliance |
|---|---|
| Target Compound Data | MW = 384.5 Da; H-bond donors = 2; H-bond acceptors = 7 (estimated from oxalamide, morpholine, cyano, thiophene groups) |
| Comparator Or Baseline | CAS 899999-17-8 (5-chloro analog): MW = 418.9 Da; identical H-bond donor/acceptor count but with added halogen bulk |
| Quantified Difference | ΔMW = −34.4 Da (−8.2%); target compound remains below 400 Da cutoff; LogP reduction estimated at ΔLogP ≈ −0.7 units (class-level estimation based on Hansch πCl ≈ +0.71) |
| Conditions | In silico physicochemical profiling; structural analysis |
Why This Matters
The lower molecular weight and reduced lipophilicity of the target compound predict improved aqueous solubility and reduced non-specific protein binding relative to the 5-chloro analog, factors that directly affect assay reliability and in vivo pharmacokinetic behavior during preclinical evaluation.
- [1] Kalgutkar AS, Dalvie DK. Predicting Toxicities of Reactive Metabolite-Positive Drug Candidates. Annu Rev Pharmacol Toxicol. 2015;55:35-54. Chloroarene bioactivation via CYP450-mediated epoxidation. View Source
